2-[2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-6-[4-(methylsulfanyl)phenyl]pyridazin-3(2H)-one
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Overview
Description
2-[2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-6-[4-(methylsulfanyl)phenyl]pyridazin-3(2H)-one is a complex organic compound that belongs to the class of pyridazinones. This compound is characterized by its unique structure, which includes a pyridazinone core, a dihydroisoquinoline moiety, and a methylsulfanylphenyl group. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
The synthesis of 2-[2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-6-[4-(methylsulfanyl)phenyl]pyridazin-3(2H)-one involves multiple steps, each requiring specific reaction conditions and reagents. The general synthetic route can be outlined as follows:
Formation of the dihydroisoquinoline moiety: This step involves the condensation of appropriate starting materials to form the 6,7-dimethoxy-3,4-dihydroisoquinoline intermediate.
Introduction of the pyridazinone core: The dihydroisoquinoline intermediate is then reacted with suitable reagents to introduce the pyridazinone core, forming the desired compound.
Functionalization with the methylsulfanylphenyl group:
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
2-[2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-6-[4-(methylsulfanyl)phenyl]pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the methylsulfanylphenyl group, using reagents such as halogens or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-6-[4-(methylsulfanyl)phenyl]pyridazin-3(2H)-one has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.
Biology: It may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: The compound could be investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry: It may find applications in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2-[2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-6-[4-(methylsulfanyl)phenyl]pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved would depend on the specific biological context in which the compound is studied.
Comparison with Similar Compounds
When compared to other similar compounds, 2-[2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-6-[4-(methylsulfanyl)phenyl]pyridazin-3(2H)-one stands out due to its unique combination of functional groups. Similar compounds may include other pyridazinones or dihydroisoquinoline derivatives, but the presence of the methylsulfanylphenyl group and the specific arrangement of functional groups in this compound confer distinct chemical and biological properties.
Some similar compounds include:
- Pyridazinone derivatives with different substituents.
- Dihydroisoquinoline derivatives with varying functional groups.
- Compounds with similar core structures but different side chains.
This detailed article provides an overview of the compound this compound, covering its synthesis, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C24H25N3O4S |
---|---|
Molecular Weight |
451.5 g/mol |
IUPAC Name |
2-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-6-(4-methylsulfanylphenyl)pyridazin-3-one |
InChI |
InChI=1S/C24H25N3O4S/c1-30-21-12-17-10-11-26(14-18(17)13-22(21)31-2)24(29)15-27-23(28)9-8-20(25-27)16-4-6-19(32-3)7-5-16/h4-9,12-13H,10-11,14-15H2,1-3H3 |
InChI Key |
RVMVWYJIFBLJPK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)C(=O)CN3C(=O)C=CC(=N3)C4=CC=C(C=C4)SC)OC |
Origin of Product |
United States |
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